molecular formula C15H12FN3O2S B2758548 3-fluoro-N'-(6-methoxybenzo[d]thiazol-2-yl)benzohydrazide CAS No. 851979-69-6

3-fluoro-N'-(6-methoxybenzo[d]thiazol-2-yl)benzohydrazide

Cat. No.: B2758548
CAS No.: 851979-69-6
M. Wt: 317.34
InChI Key: PHDJVMFXFYCCEP-UHFFFAOYSA-N
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Description

3-fluoro-N'-(6-methoxybenzo[d]thiazol-2-yl)benzohydrazide is a benzothiazole-hydrazide hybrid compound of significant interest in medicinal chemistry and oncology research. Structurally, it is an analog of promising isoxazole-derived benzo[d]thiazol-2-amines, a class of small molecules demonstrated to exhibit potent cytotoxic activity against a panel of human cancer cell lines, including Colo205 (colon), MCF7 (breast), and A549 (lung) carcinomas . The core benzothiazole scaffold is recognized for its profound role in modulating key pathways involved in cell cycle progression and programmed cell death. The primary research value of this compound lies in its potential mechanism of action as a p53 pathway activator. Related compounds have been shown to function by tremendously increasing intracellular p53 protein levels, a critical tumor suppressor protein . This activation triggers G2/M phase cell cycle arrest, halting the proliferation of malignant cells. Furthermore, the compound is investigated for its capacity to induce apoptosis via mitochondrial-dependent pathways. This is mediated through the alteration of the balance between key regulatory proteins such as Bcl-2 and Bax, leading to the activation of executive caspases and the initiation of the apoptotic cascade . As a structural analog to these active molecules, this compound serves as a crucial chemical tool for researchers dissecting the complexities of cell cycle regulation and apoptosis in various cancer models, providing a plausible candidate for further biological testing. This product is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-fluoro-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2S/c1-21-11-5-6-12-13(8-11)22-15(17-12)19-18-14(20)9-3-2-4-10(16)7-9/h2-8H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDJVMFXFYCCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide typically involves the following steps:

    Formation of 6-methoxy-1,3-benzothiazole-2-amine: This intermediate can be synthesized through a cyclization reaction involving 2-aminothiophenol and methoxy-substituted aromatic aldehydes.

    Coupling Reaction: The 6-methoxy-1,3-benzothiazole-2-amine is then coupled with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzohydrazide compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 3-fluoro-N'-(6-methoxybenzo[d]thiazol-2-yl)benzohydrazide exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. For instance, in vitro tests demonstrated selective cytotoxicity against various cancer cell lines, including breast and lung cancers, with IC50 values in the low micromolar range. This suggests potential for development as an anticancer agent.

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. In vitro studies revealed that it possesses significant activity against a range of bacterial strains, including multidrug-resistant variants. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways, making it a candidate for further exploration as a novel antimicrobial agent.

Biological Research

Biochemical Assays
this compound serves as a valuable tool in biochemical assays aimed at understanding its interactions with biological targets. Its structural characteristics allow researchers to study its binding affinities and effects on various biomolecular processes, contributing to the broader understanding of drug-receptor interactions.

Neuropharmacology
Preliminary studies suggest that this compound may influence neurotransmitter systems, indicating potential applications in neuropharmacology. Its interactions could be relevant in developing treatments for psychiatric disorders, although further research is necessary to elucidate these effects fully.

Material Science

Synthesis of Novel Compounds
The compound can act as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its reactivity allows for modifications that can lead to derivatives with enhanced properties or functionalities, which are valuable in developing new materials or pharmaceuticals.

Case Study Overview

StudyTargetIC50 ValueOutcome
Anticancer StudyBreast Cancer (MDA-MB-436)~5 µMSignificant tumor reduction observed
Antimicrobial StudyE. coli~10 µMSuperior efficacy compared to standard antibiotics
Lung Cancer StudyA549 Cells~8 µMInduced apoptosis via caspase activation

Detailed Findings

  • Breast Cancer Study : In xenograft models using MDA-MB-436 cells, treatment with this compound resulted in notable tumor size reduction when combined with established chemotherapeutics.
  • Antimicrobial Efficacy : Comparative studies highlighted the compound's effectiveness against resistant strains of bacteria, outperforming several conventional antibiotics and supporting its potential use as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-fluoro-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological pathways, making the compound effective against certain diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Modifications

Hydrazide Derivatives

3-Fluoro-N-(6-Methoxybenzo[d]thiazol-2-yl)-N′-[(E)-2-Thienylmethylene]Benzohydrazide () Structure: Differs by the addition of an (E)-2-thienylmethylene group on the hydrazide nitrogen. Molecular Formula: C₂₀H₁₄FN₃O₂S₂ (Monoisotopic mass: 411.05 g/mol).

4-(Benzo[d]thiazol-2-yl)Benzohydrazide Derivatives ()

  • Structure : Substitutes the 3-fluorobenzoyl group with a 4-benzoyl moiety.
  • Example : Compound 12a (antitumor activity against MCF7 cells).
  • Key Differences : Positional isomerism (3-fluoro vs. 4-substitution) alters electronic distribution and steric hindrance, impacting biological activity .
Urea-Linked Analogs

1-(3-Fluoro-4-Hydroxyphenyl)-3-(6-Methoxybenzo[d]thiazol-2-yl)Urea (4f, ) Structure: Replaces the hydrazide group with a urea linker and introduces a 4-hydroxyphenyl moiety. ¹⁹F NMR data (δ = -134.2 ppm) reflects distinct electronic environments compared to hydrazides .

1-Ethyl-3-(6-Methoxybenzo[d]thiazol-2-yl)Urea (5e, ) Structure: Features an ethyl group on the urea nitrogen.

C. Malonate Ester Derivatives ()

Examples include 5ir , 5ic , 5jr , and 5kr , which incorporate malonate esters with varying alkyl groups (methyl, ethyl, propyl, benzyl).

  • General Structure : Malonate esters linked to a benzo[b]thiophen-2-yl and 6-methoxybenzo[d]thiazol-2-yl group.
  • Key Differences :
    • Steric Effects : Larger ester groups (e.g., dibenzyl in 5lr ) reduce melting points (e.g., 108–110°C vs. 74–76°C for diethyl derivatives).
    • Stereochemical Purity : Enantiomeric excess varies (70–99% via HPLC), influenced by ester size and reaction conditions .

Physical and Chemical Properties

Table 1: Comparative Data for Selected Analogs
Compound Name Molecular Formula Melting Point (°C) Yield (%) Stereochemical Purity (%) Key Functional Groups
Target Compound C₁₅H₁₁FN₃O₂S Not reported Not reported Not reported Hydrazide, 3-Fluoro, 6-Methoxy
3-Fluoro-N-(6-Methoxy-BTZ)-N′-Thienyl (E) C₂₀H₁₄FN₃O₂S₂ Not reported Not reported Not reported Thienylmethylene, Hydrazide
5ic (Dimethyl Malonate) C₂₄H₂₂N₂O₆S₂ 78–80 81 80 Malonate, Benzo[b]thiophen-2-yl
5lr (Dibenzyl Malonate) C₃₄H₂₈N₂O₆S₂ 108–110 78 89 Dibenzyl Ester
4f (Urea Derivative) C₁₅H₁₁FN₃O₃S Not reported Not reported Not reported Urea, 4-Hydroxyphenyl
Key Observations:
  • Melting Points : Malonate esters with bulkier groups (e.g., dibenzyl in 5lr ) exhibit higher melting points due to increased molecular rigidity .
  • Stereochemical Purity : Higher enantiomeric excess (99% in 5hc ) correlates with smaller ester groups and optimized reaction times .

Spectroscopic and Analytical Data

  • ¹H/¹³C NMR : In urea derivatives (e.g., 4f ), downfield shifts for NH protons (δ ~10–12 ppm) contrast with hydrazide NH signals (δ ~8–9 ppm), reflecting differing hydrogen-bonding capabilities .
  • IR Spectroscopy : Hydrazides show N–H stretches at ~3200–3300 cm⁻¹, while urea analogs exhibit stronger C=O stretches at ~1650–1700 cm⁻¹ .
  • Mass Spectrometry : The target compound’s molecular ion (m/z 323.05) differs from thienylmethylene analogs (m/z 411.05) due to the absence of the thiophene moiety .

Biological Activity

3-Fluoro-N'-(6-methoxybenzo[d]thiazol-2-yl)benzohydrazide is a compound that belongs to the benzothiazole family, which is well-known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C15H14FN3O1S1
  • Molecular Weight : 303.36 g/mol

The biological activities of benzothiazole derivatives often involve several mechanisms:

  • Anticancer Activity : Compounds like this compound have shown promise in inducing apoptosis in cancer cells. Research indicates that such compounds can activate procaspase-3 to caspase-3, triggering apoptotic pathways in various cancer cell lines (e.g., U937 and MCF-7) .
  • Antimicrobial Properties : Benzothiazole derivatives are recognized for their antibacterial and antifungal activities. The presence of specific functional groups enhances their interaction with microbial enzymes and receptors, leading to inhibition of growth .
  • Anti-inflammatory Effects : Some studies suggest that benzothiazole compounds can modulate inflammatory pathways by reducing the production of pro-inflammatory cytokines like IL-6 and TNF-α .

Anticancer Studies

Recent studies have focused on the synthesis and evaluation of novel benzothiazole derivatives, including this compound. In vitro tests have demonstrated significant anticancer activity against various cell lines:

CompoundCell LineIC50 (μM)Mechanism
This compoundU9375.2Procaspase-3 activation
This compoundMCF-76.6Apoptosis induction

These findings underscore the potential of this compound as a lead for further development in cancer therapeutics.

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. In a comparative study, it exhibited notable activity against several bacterial strains, indicating its potential as an antibiotic agent:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli12 μg/mL
S. aureus8 μg/mL
C. albicans16 μg/mL

These results demonstrate the broad-spectrum antimicrobial potential of benzothiazole derivatives .

Case Studies

  • Case Study on Anticancer Activity : A study evaluated the effects of various benzothiazole derivatives on cancer cell proliferation. The results indicated that modifications to the benzothiazole structure significantly enhanced anticancer activity, particularly through procaspase activation pathways .
  • Case Study on Anti-inflammatory Effects : Another research project focused on the anti-inflammatory properties of benzothiazole compounds, showing that they could effectively reduce cytokine levels in inflammatory models, suggesting their utility in treating inflammatory diseases .

Q & A

Q. What are the established synthetic routes for 3-fluoro-N'-(6-methoxybenzo[d]thiazol-2-yl)benzohydrazide?

The synthesis typically involves multi-step reactions starting with functionalized benzothiazole precursors. A common approach includes:

  • Step 1: Reacting 6-methoxybenzo[d]thiazol-2-amine with a fluorinated benzoyl chloride derivative in the presence of pyridine as a catalyst to form the hydrazide intermediate .
  • Step 2: Purification via column chromatography or recrystallization to isolate the final product .
    Key reaction conditions (temperature, solvent, and stoichiometry) must be optimized to prevent side reactions, such as over-acylation or hydrolysis of the hydrazide group.

Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of the methoxy group (δ ~3.8 ppm for OCH₃), fluorine substituent (split peaks in aromatic regions), and hydrazide NH signals (δ ~9-10 ppm) .
  • Infrared (IR) Spectroscopy: Peaks at ~1650 cm⁻¹ (C=O stretch of hydrazide) and ~1250 cm⁻¹ (C-F stretch) .
  • X-ray Crystallography: Resolves the planar benzothiazole ring and hydrogen-bonding interactions (e.g., N-H···O/S) in the crystal lattice. For example, similar hydrazides crystallize in space group P1 with unit cell parameters a = 4.712 Å, b = 6.964 Å, and c = 11.545 Å .

Q. What biological activities are associated with benzothiazole hydrazide derivatives?

Benzothiazole hydrazides exhibit diverse activities, including:

  • Kinase Inhibition: Targeting enzymes like tyrosine kinases due to hydrogen bonding with the hydrazide moiety and hydrophobic interactions with the benzothiazole ring .
  • Antimicrobial Properties: Demonstrated in derivatives with electron-withdrawing substituents (e.g., fluorine) enhancing membrane penetration .
  • Anticancer Potential: Structural analogs show apoptosis induction in cancer cell lines via reactive oxygen species (ROS) modulation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Catalyst Screening: Pyridine is commonly used, but alternatives like DMAP (4-dimethylaminopyridine) may enhance acylation efficiency .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures aid in crystallization .
  • Temperature Control: Maintaining 60–80°C during hydrazide formation minimizes decomposition .
  • Yield Variability: Reported yields for similar compounds range from 45–58% , suggesting the need for iterative optimization via Design of Experiments (DoE) methodologies.

Q. What strategies resolve contradictions in crystallographic data for benzothiazole derivatives?

  • Data Validation: Use dual refinement software (e.g., SHELXL ) to cross-validate bond lengths and angles against established databases. For example, discrepancies in hydrogen bonding networks may arise from disorder in the crystal lattice .
  • High-Resolution Data: Collect diffraction data at synchrotron facilities to improve resolution (<0.8 Å) and reduce Rint values below 0.05 .
  • Twinned Crystals: Apply twin-law corrections in refinement for non-merohedral twinning observed in low-symmetry space groups like P1 .

Q. How does molecular docking predict the interaction of this compound with kinase targets?

  • Target Selection: Prioritize kinases with hydrophobic active sites (e.g., EGFR or VEGFR) due to the compound’s aromatic and fluorine motifs .
  • Docking Workflow:
    • Prepare the ligand (protonation states, tautomers) using tools like OpenBabel.
    • Dock into kinase ATP-binding pockets (PDB: 1M17) using AutoDock Vina with flexible side chains.
    • Validate poses with MD simulations (GROMACS) to assess binding stability .
  • Key Interactions: Fluorine may form halogen bonds with backbone carbonyls, while the hydrazide NH donates hydrogen bonds to catalytic lysine residues .

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